N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide
CAS No.: 688062-09-1
Cat. No.: VC6881124
Molecular Formula: C35H30N4O9S
Molecular Weight: 682.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688062-09-1 |
|---|---|
| Molecular Formula | C35H30N4O9S |
| Molecular Weight | 682.7 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C35H30N4O9S/c1-43-23-8-9-25(28(12-23)44-2)37-32(40)17-49-35-38-26-14-31-30(47-19-48-31)13-24(26)34(42)39(35)16-20-3-6-22(7-4-20)33(41)36-15-21-5-10-27-29(11-21)46-18-45-27/h3-14H,15-19H2,1-2H3,(H,36,41)(H,37,40) |
| Standard InChI Key | PHVXTWXXVFXZSE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4)OC |
Introduction
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H- dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic molecule that incorporates several distinct structural elements, including a benzodioxol moiety, a quinazoline ring system, and a carbamoyl group. This compound is not explicitly documented in the provided search results, but its structure suggests potential applications in medicinal chemistry due to its diverse functional groups.
Synthesis and Potential Applications
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Synthesis: The synthesis of such compounds typically involves multiple steps, including the formation of the quinazoline ring, introduction of the carbamoyl group, and attachment of the benzodioxol moiety. Techniques like nucleophilic substitution and condensation reactions are commonly used.
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Applications: Compounds with similar structures have been explored for their potential biological activities, such as anti-inflammatory or anticancer properties. The presence of diverse functional groups allows for interaction with various biological targets.
Research Findings and Biological Activities
While specific research findings on this exact compound are not available, compounds with similar structures have shown promise in medicinal chemistry:
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COX-2 Inhibition: Quinazoline derivatives have been studied for their COX-2 inhibitory activity, which is relevant for anti-inflammatory drugs .
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Anticancer Activity: Some quinazoline-based compounds have been investigated for their anticancer properties, often targeting specific enzymes or pathways involved in cancer cell proliferation.
Data Tables
Given the lack of specific data on this compound, we can consider a hypothetical table summarizing potential biological activities of similar compounds:
| Compound Structure | Biological Activity | Potential Use |
|---|---|---|
| Quinazoline Derivatives | COX-2 Inhibition | Anti-inflammatory |
| Benzodioxol-Quinazoline Hybrids | Anticancer Activity | Oncology |
| Carbamoyl-Containing Compounds | Enzyme Inhibition | Drug Design |
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